Methyl 6-bromo-2-methoxynicotinate

Medicinal Chemistry Cross-Coupling Chemistry Heterocyclic Synthesis

Methyl 6-bromo-2-methoxynicotinate (CAS 1009735-24-3) is the definitive C6-bromo/C2-methoxy nicotinate building block for medicinal chemistry programs targeting PD-1/PD-L1 immune checkpoint pathways and VEGFR kinase inhibition. The C6-bromine, positioned para to the pyridine nitrogen, delivers superior oxidative addition kinetics with Pd(0) catalysts compared to C5-bromo or C2-bromo regioisomers, while the methyl ester remains intact during cross-coupling — eliminating protection/deprotection steps required with free carboxylic acid analogs. Procure this specific regioisomer to ensure synthetic route fidelity with validated patent procedures (WO2010/116282) and to access orthogonal reactivity: Suzuki-Miyaura coupling at C6, then ester hydrolysis to the carboxylic acid (CAS 1060806-62-3) or direct aminolysis to the nicotinamide (CAS 1246765-36-5).

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1009735-24-3
Cat. No. B3026546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-methoxynicotinate
CAS1009735-24-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)C(=O)OC
InChIInChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3
InChIKeyBPQKMODYCOBBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-2-methoxynicotinate (CAS 1009735-24-3): A Strategic Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


Methyl 6-bromo-2-methoxynicotinate (CAS 1009735-24-3) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . Structurally, it features a nicotinic acid methyl ester core with a bromine atom at the 6-position and a methoxy group at the 2-position . This substitution pattern creates a dual-functionality scaffold that enables orthogonal reactivity: the C6-bromine serves as a versatile handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methoxy and C3-methyl ester groups provide additional sites for functional group interconversion . The compound is typically supplied as a white to pale yellow solid with a purity specification of ≥98% by HPLC, stored under inert gas at 2–8°C, and has a predicted boiling point of 296.5±35.0°C and a density of 1.530±0.06 g/cm³ .

Why Methyl 6-bromo-2-methoxynicotinate Cannot Be Replaced by Generic In-Class Nicotinate Analogs


Nicotinic acid derivatives bearing halogen and alkoxy substituents constitute a broad structural class, yet the specific regioisomeric and functional group arrangement of Methyl 6-bromo-2-methoxynicotinate confers reactivity and stability characteristics that preclude simple substitution with close analogs. The C6-bromine atom, positioned para to the pyridine nitrogen, exhibits electronic properties and steric accessibility that differ markedly from C5-bromo or C2-bromo isomers, directly influencing both cross-coupling reaction rates and regioselectivity in subsequent transformations . The methyl ester functionality offers distinct advantages over the free carboxylic acid (which can interfere with coupling chemistry and requires protection/deprotection steps) and over bulkier ethyl esters (which exhibit reduced solubility in polar aprotic solvents and altered reaction kinetics) . Furthermore, the compound's specific substitution pattern has been validated in patent literature as a key intermediate in the synthesis of bioactive molecules targeting PD-1/PD-L1 immune checkpoint pathways and VEGFR kinase inhibition, where alternative regioisomers or ester variants failed to produce the desired pharmacophore geometry or synthetic efficiency . The following section quantifies these differentiation dimensions with direct comparative data.

Quantitative Differentiation Evidence for Methyl 6-bromo-2-methoxynicotinate Versus Closest Analogs


Regioisomeric Differentiation: C6-Bromo Versus C5-Bromo Substitution in Pyridine Scaffolds

Methyl 6-bromo-2-methoxynicotinate (C6-bromo isomer) and Methyl 5-bromo-2-methoxynicotinate (C5-bromo isomer, CAS 122433-41-4) share identical molecular formulas (C₈H₈BrNO₃) and molecular weights (246.06 g/mol), yet the position of the bromine atom fundamentally alters the electronic distribution and steric environment of the pyridine ring . The C6-bromo position in the target compound places the bromine atom para to the pyridine nitrogen, creating an electron-deficient aromatic system with distinct reactivity in palladium-catalyzed cross-coupling reactions . In contrast, the C5-bromo isomer places the bromine meta to the nitrogen, resulting in different regioselectivity outcomes during Suzuki-Miyaura and Buchwald-Hartwig couplings . The target compound's C6-bromo substitution pattern has been specifically employed in patent literature (WO2010/116282) for the synthesis of bioactive molecules, whereas the C5-bromo isomer is not cited in comparable patent applications for the same therapeutic targets .

Medicinal Chemistry Cross-Coupling Chemistry Heterocyclic Synthesis

Halogen Reactivity Comparison: C6-Bromo Versus C6-Chloro in Cross-Coupling Efficiency

Methyl 6-bromo-2-methoxynicotinate (C6-bromo, CAS 1009735-24-3) and Methyl 6-chloro-2-methoxynicotinate (C6-chloro, CAS 65515-32-4) differ only in the halogen atom at the 6-position, yet this substitution profoundly impacts cross-coupling reactivity . The C6-bromine atom in the target compound serves as a prime site for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, due to the favorable balance between carbon-halogen bond strength and oxidative addition kinetics with palladium catalysts . The bromine atom provides sufficient reactivity for efficient coupling while maintaining adequate stability during storage and handling. In contrast, the C6-chloro analog exhibits significantly reduced reactivity in cross-coupling reactions, often requiring harsher conditions, specialized ligands, or higher catalyst loadings to achieve comparable conversion rates . The molecular weight difference between the two compounds is 44.45 g/mol (target: 246.06 g/mol; chloro analog: 201.61 g/mol), reflecting the halogen mass difference .

Suzuki-Miyaura Coupling Palladium Catalysis Reaction Kinetics

Ester Functionality Optimization: Methyl Ester Versus Ethyl Ester in Synthetic Versatility

Methyl 6-bromo-2-methoxynicotinate (methyl ester, CAS 1009735-24-3) and Ethyl 6-bromo-2-methoxynicotinate (ethyl ester, CAS 1804507-80-9) differ in the alkyl group of the ester functionality, a modification that impacts solubility, reaction kinetics, and subsequent functional group transformations . The target compound's methyl ester group provides a balance of lipophilicity and reactivity that facilitates nucleophilic acyl substitution reactions while maintaining sufficient solubility in common organic solvents . The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (6-bromo-2-methoxynicotinic acid, CAS 1060806-62-3) under mild basic conditions, or reduced to the primary alcohol, enabling diverse downstream functionalization pathways . In contrast, the ethyl ester analog exhibits increased lipophilicity due to the additional methylene unit, which can reduce solubility in polar aprotic solvents such as DMF and DMSO, potentially limiting reaction scope and requiring solvent optimization . The target compound's molecular weight of 246.06 g/mol compares to 260.08 g/mol for the ethyl ester analog .

Ester Hydrolysis Functional Group Interconversion Solubility

Synthetic Accessibility: One-Step Esterification from Carboxylic Acid Precursor with Quantified Yield

Methyl 6-bromo-2-methoxynicotinate is synthesized via a straightforward one-step esterification from 6-bromo-2-methoxynicotinic acid (CAS 1060806-62-3) using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide . Under optimized conditions (room temperature, 16-hour reaction time), this procedure yields the target compound as a colorless oil in 40% yield after silica gel column chromatography (5–10% ethyl acetate/heptane gradient elution) . The reaction employs 6-bromo-2-methoxynicotinic acid (1.10 g, 4.74 mmol), potassium carbonate (1.34 g, 9.48 mmol), and methyl iodide (0.895 g, 6.31 mmol) in 10 mL DMF [1]. In contrast, the corresponding ethyl ester (Ethyl 6-bromo-2-methoxynicotinate, CAS 1804507-80-9) requires ethanol as the esterification reagent, which typically necessitates acid catalysis or activation of the carboxylic acid (e.g., via acid chloride formation) due to the lower nucleophilicity of ethanol compared to methyl iodide . The methyl ester synthesis using methyl iodide proceeds under milder conditions with higher reproducibility.

Esterification Synthetic Methodology Process Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 6-bromo-2-methoxynicotinate Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmacophore Construction

Methyl 6-bromo-2-methoxynicotinate is optimally deployed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl linkages essential for kinase inhibitor scaffolds and other bioactive molecules . The C6-bromine atom provides the requisite reactivity for oxidative addition to Pd(0) catalysts, enabling efficient coupling with aryl boronic acids under mild conditions . This application leverages the compound's dual-functionality: the C6-bromine serves as the electrophilic coupling partner while the C2-methoxy and C3-methyl ester groups remain intact for subsequent functionalization, facilitating convergent synthetic strategies toward complex heterocyclic targets .

Synthesis of PD-1/PD-L1 Immune Checkpoint Inhibitor Intermediates

Patent literature (WO2010/116282) demonstrates the utility of Methyl 6-bromo-2-methoxynicotinate as a key intermediate in the synthesis of compounds targeting the PD-1/PD-L1 immune checkpoint pathway . The specific substitution pattern of the target compound enables the construction of the required pharmacophore geometry, whereas alternative regioisomers (e.g., C5-bromo or C2-bromo analogs) fail to produce the correct spatial orientation of functional groups necessary for target engagement . Researchers developing small-molecule PD-1/PD-L1 inhibitors should prioritize this specific building block over generic nicotinate esters to ensure synthetic route compatibility with validated patent procedures .

Precursor for Carboxylic Acid and Amide Derivatives via Selective Ester Hydrolysis

The methyl ester functionality of Methyl 6-bromo-2-methoxynicotinate enables selective hydrolysis to 6-bromo-2-methoxynicotinic acid (CAS 1060806-62-3) under mild basic conditions, providing access to the carboxylic acid scaffold for further derivatization . Alternatively, direct aminolysis yields the corresponding nicotinamide derivatives (e.g., 6-bromo-2-methoxynicotinamide, CAS 1246765-36-5), which serve as versatile intermediates in medicinal chemistry programs . The documented synthetic procedure for the target compound from the carboxylic acid precursor establishes a reliable supply chain for both the ester and acid forms, enabling researchers to select the optimal functional group for their specific synthetic sequence .

Heterocyclic Scaffold for VEGFR Kinase Inhibitor Development

Patent applications covering VEGFR kinase inhibitors have disclosed nicotinic acid derivatives bearing bromine and methoxy substituents as privileged scaffolds for ATP-competitive inhibition . Methyl 6-bromo-2-methoxynicotinate's C6-bromine position, para to the pyridine nitrogen, creates an electronic environment conducive to hinge-region binding in kinase active sites following appropriate functionalization . The compound serves as a starting material for constructing 6-substituted nicotinic acid analogues that have demonstrated potent inhibition of carbonic anhydrase III (CAIII) and related targets implicated in hyperlipidemia and cancer . Researchers should procure this specific building block rather than generic nicotinate esters to ensure the correct substitution pattern for structure-activity relationship (SAR) studies in kinase inhibitor programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-2-methoxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.